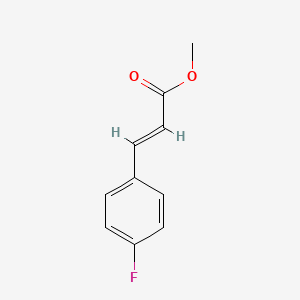

Methyl 4-fluorocinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCAEKOZRUMTB-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 4-fluorocinnamate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of methyl 4-fluorocinnamate, a versatile fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. We will explore its core physicochemical properties, characteristic spectroscopic data, and principal synthetic methodologies, with a focus on the Horner-Wadsworth-Emmons reaction. The strategic incorporation of fluorine imparts unique electronic properties that enhance the molecule's utility as a synthetic intermediate. This guide will explain the causality behind its reactivity and highlight its applications as a key building block in the development of advanced therapeutic agents, making it an indispensable resource for researchers and drug development professionals.

Introduction: The Strategic Role of Fluorine in Cinnamate Scaffolds

Cinnamic acid and its esters are ubiquitous scaffolds in natural products and synthetic chemistry, forming the basis for a wide array of bioactive molecules and functional materials. The introduction of a fluorine atom onto the phenyl ring, as seen in this compound, is a deliberate and strategic modification. In medicinal chemistry, fluorine is often considered a "magic element" due to its profound ability to modulate a molecule's biological and physical properties.[1] Its high electronegativity and relatively small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

This compound serves as a prime example of a fluorinated building block.[2] It combines the α,β-unsaturated ester functionality, a valuable Michael acceptor and dienophile, with a para-fluorophenyl group. This substitution enhances its utility in organic synthesis and makes it a crucial intermediate for creating complex molecules with improved efficacy and pharmacokinetic profiles, particularly in the development of novel anti-inflammatory and analgesic agents.[2] This guide aims to provide a comprehensive technical overview of this important compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis. The data presented below has been consolidated from authoritative chemical databases and spectroscopic analyses.

Core Physicochemical Data

A summary of the key physical and chemical identifiers for this compound is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-3-(4-fluorophenyl)prop-2-enoate | [2] |

| Synonyms | (E)-Methyl 3-(4-fluorophenyl)acrylate | [2] |

| CAS Number | 96426-60-7 | [2] |

| Molecular Formula | C₁₀H₉FO₂ | [2] |

| Molecular Weight | 180.18 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | Data not consistently available. For context, the non-fluorinated analog, methyl cinnamate, melts at 34-38 °C. | [4] |

| Storage | Store at 0-8°C | [2] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key features are outlined below.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is highly characteristic. The two vinyl protons exhibit a large coupling constant (J ≈ 16.0 Hz), which is definitive for the (E)- or trans-isomer.[3] The aromatic protons typically appear as multiplets due to fluorine-proton coupling.

-

δ (ppm): 7.66 (d, J=16.0 Hz, 1H), 7.55-7.45 (m, 2H), 7.15-7.05 (m, 2H), 6.38 (d, J=16.0 Hz, 1H), 3.78 (s, 3H).[3]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ (ppm): 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8.[3]

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ (ppm): -109.6.[3]

-

Synthesis and Reactivity

Preferred Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for synthesizing α,β-unsaturated esters like this compound.[6] This olefination reaction involves a stabilized phosphonate ylide (carbanion) reacting with an aldehyde.

Causality: The HWE reaction is favored over the classical Wittig reaction for several key reasons:

-

Higher Reactivity: The phosphonate-stabilized carbanion is more nucleophilic than the analogous phosphonium ylide, allowing for reactions with a wider range of aldehydes under milder conditions.

-

Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in pharmaceutical applications.

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, unlike the triphenylphosphine oxide byproduct from the Wittig reaction, which often requires chromatography for removal.

The general mechanism for the HWE reaction is depicted below.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Other Synthetic Pathways

-

Fischer Esterification: this compound can also be synthesized via acid-catalyzed esterification of 4-fluorocinnamic acid with methanol. This is a reliable method if the carboxylic acid precursor is readily available.

-

Heck Reaction: Palladium-catalyzed coupling of 4-fluoro-iodobenzene with methyl acrylate offers another route, though it requires more specialized catalytic conditions.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Development: It is a key starting material for synthesizing more complex molecules with potential therapeutic activities. The fluorinated phenyl ring and the reactive double bond allow for a wide range of subsequent chemical transformations. It has been specifically identified as an intermediate for anti-inflammatory and analgesic agents.[2]

-

Bioisosteric Replacement: The fluorophenyl group can act as a bioisostere for other groups, such as a phenyl or even a thiophene ring. The C-F bond is metabolically stable and can enhance lipophilicity, which is crucial for membrane permeability and reaching biological targets.

-

Polymer Chemistry: This compound can be used as a monomer in the formulation of specialty polymers, where the fluorine atom can impart desirable properties like improved thermal stability and distinct mechanical characteristics.[2]

-

Aromatic Compounds: It also finds use in the synthesis of unique aromatic compounds for various industries.[2]

Experimental Protocol: Synthesis of this compound via HWE

This protocol describes a robust, lab-scale synthesis of methyl (E)-4-fluorocinnamate using an aqueous HWE reaction, which is both efficient and environmentally conscious.

Materials and Reagents

-

4-Fluorobenzaldehyde

-

Trimethyl phosphonoacetate

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq), trimethyl phosphonoacetate (1.1 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add deionized water to the flask to create a solution with a concentration of approximately 0.5 M with respect to the aldehyde.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup - Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution to the flask.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a white solid, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

While comprehensive toxicity data is not available, standard laboratory safety practices should be observed. Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than a simple derivative; it is a strategically designed synthetic intermediate that leverages the unique properties of fluorine to great effect. Its robust and stereoselective synthesis via the Horner-Wadsworth-Emmons reaction makes it readily accessible. For researchers in drug discovery and materials science, this compound offers a reliable starting point for constructing complex molecular architectures with enhanced biological activity and tailored physical properties. As the demand for sophisticated fluorinated compounds continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.

References

-

Cheung, L. L. W., Lin, R. J., McIntee, J. W., & Dicks, A. P. (2005). Expeditious Horner-Wadsworth-Emmons Synthesis of Methyl Cinnamate Esters Under Aqueous Conditions. The Chemical Educator, 10(4), 300-302. Link

-

Studylib. (n.d.). Horner-Wadsworth-Emmons Synthesis: Lab Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: ¹H NMR of this compound. Retrieved from [Link]

-

Chegg. (2022). Solved: The Horner-Wadsworth-Emmons (HWE) reaction Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Trans-4-fluorocinnamic acid. Retrieved from [Link]

-

ChemBK. (n.d.). METHYL 4-METHYLCINNAMATE - Physico-chemical Properties. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4-fluorobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Dicks, A. P., Batey, R. A., & Ogilvie, W. W. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education, 97(10), 3661-3666. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methoxycinnamate. In PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl cinnamate. Retrieved from [Link]

- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.

-

ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Link

Sources

- 1. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 403-33-8 Cas No. | Methyl 4-fluorobenzoate | Matrix Scientific [matrixscientific.com]

- 4. 4-Fluorocinnamic acid [webbook.nist.gov]

- 5. Methyl 4-fluorobenzoate [webbook.nist.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Methyl 4-fluorocinnamate for Drug Discovery Professionals

CAS Number: 96426-60-7

Introduction: The Strategic Advantage of Fluorination in Cinnamate Scaffolds

Methyl 4-fluorocinnamate, a fluorinated derivative of cinnamic acid, is a versatile building block in modern medicinal chemistry.[1] Its strategic importance lies in the subtle yet profound influence of the fluorine atom on the molecule's physicochemical and pharmacological properties. For researchers and drug development professionals, understanding the nuances of this compound—from its synthesis and characterization to its application in designing novel therapeutics—is paramount. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its synthesis, spectral analysis, and its emerging role in the development of next-generation anti-inflammatory agents. The unique fluorine substitution enhances its reactivity and selectivity in various chemical reactions, making it an essential intermediate in the synthesis of biologically active molecules.[1]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 96426-60-7 | [1][2] |

| Molecular Formula | C₁₀H₉FO₂ | [1][2] |

| Molecular Weight | 180.18 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 45-49 °C | |

| Synonyms | (E)-Methyl 3-(4-fluorophenyl)acrylate | [2] |

Synthesis of this compound: A Practical Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-fluorocinnamic acid. This acid-catalyzed reaction is an equilibrium process, and the protocol below is optimized to drive the reaction towards the desired ester product.

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of 4-fluorocinnamic acid.

Experimental Protocol: Synthesis and Purification

Materials:

-

4-Fluorocinnamic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorocinnamic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

-

Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization: Unveiling the Molecular Structure

A detailed analysis of the spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Vinylic proton (β to carbonyl) |

| ~7.50 | m | 2H | Aromatic protons (ortho to fluoro) |

| ~7.10 | m | 2H | Aromatic protons (meta to fluoro) |

| ~6.35 | d | 1H | Vinylic proton (α to carbonyl) |

| ~3.75 | s | 3H | Methyl ester protons |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~163 (d, ¹JCF ≈ 250 Hz) | C-F (aromatic) |

| ~143 | Vinylic carbon (β to carbonyl) |

| ~131 (d, ³JCF ≈ 8 Hz) | Aromatic carbons (ortho to fluoro) |

| ~130 | Aromatic carbon (ipso to cinnamate) |

| ~118 | Vinylic carbon (α to carbonyl) |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic carbons (meta to fluoro) |

| ~52 | O-CH₃ (methyl ester) |

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic & Vinylic |

| ~2950 | C-H stretch | Aliphatic (methyl) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1640 | C=C stretch | Alkene |

| ~1600, 1510, 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| ~1230 | C-F stretch | Aryl fluoride |

| ~980 | =C-H bend | Trans alkene |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound is expected at m/z 180. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 149) and the carbomethoxy group (-COOCH₃, m/z 121).

Applications in Drug Development: A Focus on Anti-Inflammatory Agents

The incorporation of a fluorine atom into a drug candidate can significantly enhance its pharmacological profile.[3] This is often attributed to several factors:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[4][5] This can block "soft spots" in a molecule that are prone to metabolism, thereby increasing the drug's half-life and bioavailability.[5]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of the drug.[4]

-

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes and reach its target.[4]

Cinnamic acid and its derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory properties.[6] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.

The 4-fluoro substituent in this compound is strategically placed to leverage the benefits of fluorination. It can enhance the molecule's ability to interact with the active sites of inflammatory enzymes while also improving its pharmacokinetic properties. This makes this compound a valuable scaffold for the design and synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

Workflow for Evaluating Anti-Inflammatory Potential

Caption: A typical workflow for drug discovery.

Conclusion

This compound is a compound of significant interest to the drug discovery community. Its straightforward synthesis, well-defined physicochemical properties, and the strategic placement of a fluorine atom make it an attractive starting point for the development of novel therapeutics, particularly in the area of anti-inflammatory medicine. This guide has provided a comprehensive overview of the essential technical information required for researchers to effectively utilize this valuable chemical entity in their research and development endeavors. The continued exploration of fluorinated cinnamate derivatives holds great promise for the future of medicinal chemistry.

References

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. The role of fluorine in medicinal chemistry. [Link]

-

Shet, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4048-4068. [Link]

-

Royal Society of Chemistry. Table of Contents. [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Link]

-

Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. [Link]

-

ResearchGate. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. [Link]

-

PubChem. 4-Fluorocinnamic acid. [Link]

-

Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubChem. Methyl Cinnamate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Steele, J. H., Bozor, M. X., & Boyce, G. R. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education, 97(11), 4195-4200. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Chegg. Solved Synthesis of Methyl Cinnamate via Fischer. [Link]

-

Wikipedia. Methyl cinnamate. [Link]

-

ResearchGate. ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate). [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Cheméo. Chemical Properties of (Z)-Methyl cinnamate (CAS 19713-73-6). [Link]

-

ERIC. EJ1276565 - Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterication for the Second-Year Organic Laboratory, Journal of Chemical Education, 2020-Nov. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

The Organic Chemistry Tutor. Fischer Esterification | Mechanism + Easy TRICK!. [Link]

-

ChemBK. METHYL 4-METHYLCINNAMATE. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

The Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Methyl 4-fluorocinnamate for Advanced Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 4-fluorocinnamate (C₁₀H₉FO₂), a key intermediate in the synthesis of various biologically active molecules.[1] As drug development pipelines increasingly rely on fluorinated scaffolds to enhance metabolic stability and binding affinity, a thorough understanding of the structural characterization of such precursors is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in fundamental principles and practical, field-proven insights.

The guide is structured to provide not just raw data, but the scientific rationale behind the spectral features, empowering researchers, scientists, and drug development professionals to confidently identify and verify this compound.

Molecular Structure and Spectroscopic Overview

This compound is the methyl ester of 4-fluorocinnamic acid. The presence of a fluorine atom, an ester group, a trans-alkene, and a para-substituted aromatic ring gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and final product verification.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Data and Interpretation: The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, vinylic, and methyl protons. The data presented was acquired in CDCl₃ at 400 MHz. [2] Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.66 | Doublet | 16.0 | 1H | Vinylic Cα-H |

| 7.52-7.48 | Multiplet | - | 2H | Aromatic C₂-H, C₆-H |

| 7.11-7.06 | Multiplet | - | 2H | Aromatic C₃-H, C₅-H |

| 6.33 | Doublet | 16.0 | 1H | Vinylic Cβ-H |

| 3.79 | Singlet | - | 3H | Methoxy (-OCH₃) |

-

Vinylic Protons (7.66 and 6.33 ppm): Two doublets are observed in the alkene region. The large coupling constant of J = 16.0 Hz is definitive for a trans configuration of the double bond. The downfield signal at 7.66 ppm is assigned to the proton on the α-carbon (adjacent to the carbonyl), which is deshielded by the anisotropic effect of the C=O bond. The upfield signal at 6.33 ppm corresponds to the proton on the β-carbon, which is adjacent to the aromatic ring.

-

Aromatic Protons (7.52-7.48 and 7.11-7.06 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two multiplets. The protons ortho to the electron-withdrawing cinnamate group (C₂-H, C₆-H) are deshielded and appear further downfield (7.52-7.48 ppm). The protons ortho to the fluorine atom (C₃-H, C₅-H) are shielded relative to the other aromatic protons and appear more upfield (7.11-7.06 ppm).

-

Methoxy Protons (3.79 ppm): A sharp singlet integrating to three protons at 3.79 ppm is characteristic of the methyl ester group (-OCH₃). Its isolation from other protons results in a singlet, as predicted by the n+1 rule. [3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. [4]The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.

Experimental Protocol: The acquisition protocol is similar to that for ¹H NMR, but typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons. [4] Data and Interpretation: The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule. The data presented was acquired in CDCl₃ at 101 MHz. [2] Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 167.2 | C=O (Ester) | The carbonyl carbon is highly deshielded, appearing furthest downfield. |

| 143.4 | Cα (Vinylic) | The vinylic carbon attached to the aromatic ring. |

| 136.2 | C-F (Aromatic) | The carbon directly attached to fluorine shows a large C-F coupling (not resolved here) and is significantly shifted. |

| 132.9 | C-ipso (Aromatic) | The quaternary carbon of the aromatic ring attached to the vinyl group. |

| 129.3, 129.2 | C₂, C₆ (Aromatic) | Aromatic CH carbons ortho to the vinyl substituent. |

| 118.4 | Cβ (Vinylic) | The vinylic carbon attached to the carbonyl group. |

| 51.8 | -OCH₃ (Methoxy) | The aliphatic carbon of the methyl ester group appears in the typical upfield region. |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. [5]Specific bonds vibrate at characteristic frequencies, allowing for the identification of functional groups present in the molecule. [6][7] Experimental Protocol: ATR-FTIR Acquisition

Caption: General workflow for acquiring an ATR-FTIR spectrum.

Data and Interpretation: The IR spectrum of this compound confirms the presence of the key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic & Vinylic |

| ~2950 | C-H Stretch | Aliphatic (-CH₃) |

| ~1730-1715 | C=O Stretch | α,β-Unsaturated Ester |

| ~1640 | C=C Stretch | Alkene |

| ~1600, 1510 | C=C Stretch | Aromatic Ring |

| ~1300-1100 | C-O Stretch | Ester |

| ~1250 | C-F Stretch | Aryl-Fluoride |

| ~980 | =C-H Bend | trans-Alkene (Out-of-plane) |

-

Carbonyl Stretch (~1730-1715 cm⁻¹): A strong, sharp absorption in this region is the most prominent feature of the spectrum and is definitive for the C=O stretch of the ester. [8]Conjugation with the C=C double bond slightly lowers this frequency compared to a saturated ester.

-

C=C Stretches (~1640, 1600, 1510 cm⁻¹): The alkene C=C stretch appears around 1640 cm⁻¹. The aromatic ring C=C stretches typically appear as a pair of bands around 1600 and 1500 cm⁻¹. [5]* C-O Stretches (~1300-1100 cm⁻¹): Esters exhibit two C-O stretching bands: a stronger, broader one for the C(=O)-O bond and a medium one for the O-CH₃ bond. [8]* C-H Bends (~980 cm⁻¹): A strong absorption around 980 cm⁻¹ is characteristic of the out-of-plane bending of the hydrogens on a trans-disubstituted double bond, confirming the stereochemistry seen in the ¹H NMR.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. [9]For this compound, Electron Ionization (EI) is a common technique.

Experimental Protocol: GC-MS (EI) Acquisition A dilute solution of the sample is injected into a Gas Chromatograph (GC) for separation. The analyte then enters the mass spectrometer, where it is ionized by a high-energy electron beam (typically 70 eV). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z) and detected.

Data and Interpretation: The molecular formula C₁₀H₉FO₂ corresponds to a molecular weight of 180.18 g/mol . [1][10][11]The mass spectrum will show a molecular ion peak (M⁺) at m/z = 180.

Key Fragmentation Pathways: Esters undergo characteristic fragmentation patterns, including α-cleavage and cleavage of the C-O bond. [9][12][13][14]

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

-

Molecular Ion (m/z 180): The peak corresponding to the intact molecule after losing one electron.

-

Loss of a Methoxy Radical (m/z 149): A very common and often prominent fragmentation for methyl esters is the α-cleavage leading to the loss of the methoxy radical (•OCH₃, 31 Da), resulting in a stable acylium ion at m/z 149. This is expected to be a major peak.

-

Loss of a Methyl Radical (m/z 165): Cleavage of the O-CH₃ bond can result in the loss of a methyl radical (•CH₃, 15 Da).

-

Fluorobenzoyl Cation (m/z 121): The acylium ion at m/z 149 can subsequently lose carbon monoxide (CO, 28 Da) to form the 4-fluorostyrene cation radical at m/z 121.

-

Fluorophenyl Cation (m/z 95): Further fragmentation can lead to the formation of the fluorophenyl cation.

Conclusion

The structural identity of this compound is unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise connectivity and stereochemistry of the molecule. IR spectroscopy validates the presence of the key α,β-unsaturated ester and fluorinated aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This comprehensive spectroscopic dataset serves as a reliable benchmark for researchers in pharmaceutical development and organic synthesis, ensuring the identity and purity of this critical building block.

References

- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- J. Braz. Chem. Soc. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- TutorChase. What are the common fragments in mass spectrometry for esters?.

- University of York. IR frequency table.

- OpenOChem Learn. Interpreting NMR.

- Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Esters.

- UMass OWL. IR Group Frequencies.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- The Royal Society of Chemistry. Supporting Information.

- SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters.

- YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- SciELO. Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters.

- University of Arizona. Mass Spectrometry - Examples.

- Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.

- Chemguide. HIGH RESOLUTION NUCLEAR MAGNETIC RESONANCE (NMR) SPECTRA.

- JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- Spectroscopy Tutorial. IR Chart.

- ICT Prague. Table of Characteristic IR Absorptions.

- ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.

- Chem-Impex. This compound.

- Sigma-Aldrich. This compound, predominantly trans 97%.

- CP Lab Safety. This compound, predominantly trans, min 97%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. azooptics.com [azooptics.com]

- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 7. IR Group Frequencies [owl.umass.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. This compound, predominantly trans 97 96426-60-7 [sigmaaldrich.com]

- 11. calpaclab.com [calpaclab.com]

- 12. tutorchase.com [tutorchase.com]

- 13. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Esters [chemistrynotmystery.com]

- 14. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to the Solubility of Methyl 4-Fluorocinnamate in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a detailed exploration of the solubility of methyl 4-fluorocinnamate, a versatile intermediate in pharmaceuticals and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively published, this paper will equip you with the theoretical framework to predict its behavior and the practical methodology to determine its solubility experimentally.

Introduction to this compound and its Solubility

This compound (MF-Cin), with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol , is a derivative of cinnamic acid. The presence of the fluorine atom and the ester functional group significantly influences its physicochemical properties, including its solubility in various organic solvents.[1] Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in drug development, affecting bioavailability, formulation, and dosage.[2][3]

The structure of MF-Cin, featuring a phenyl ring, a double bond, and a methyl ester group, suggests a molecule of moderate polarity. The fluorination at the para position of the phenyl ring further alters its electronic properties and intermolecular interactions.

Theoretical Framework for Predicting Solubility

In the absence of extensive experimental data, theoretical models provide a robust framework for predicting solubility. The principle of "like dissolves like" is a fundamental concept, where solutes tend to dissolve in solvents with similar polarity.[4]

Polarity and Hydrogen Bonding

The polarity of a solvent is a crucial factor in determining its ability to dissolve a given solute. Solvents can be broadly classified as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. The ester group in this compound can act as a hydrogen bond acceptor, suggesting favorable interactions with protic solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, THF): These solvents have a significant dipole moment but do not have O-H or N-H bonds for hydrogen donation. They are effective at solvating polar solutes through dipole-dipole interactions.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. The aromatic ring and the hydrocarbon backbone of this compound suggest some solubility in non-polar solvents, although likely less than in polar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model separates the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] The principle is that substances with similar HSP values are likely to be miscible.

The HSP distance (Ra) between two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Predicted Solubility Profile of this compound

Based on the theoretical principles discussed, a predicted qualitative solubility profile for this compound in a range of common organic solvents is presented in the table below. This table is a scientifically informed estimation and should be validated by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The ability of methanol to act as a hydrogen bond donor will facilitate strong interactions with the ester and fluoro groups of MF-Cin. The small size of methanol also aids in effective solvation. |

| Ethanol | High | Similar to methanol, ethanol can engage in hydrogen bonding. The slightly larger alkyl chain may slightly reduce solubility compared to methanol, but it is still expected to be a good solvent. | |

| Polar Aprotic | Acetone | High | The strong dipole moment of acetone will lead to favorable dipole-dipole interactions with the polar functionalities of MF-Cin. |

| Ethyl Acetate | High | Structurally similar to a portion of the solute, promoting "like dissolves like" interactions. It is a moderately polar solvent capable of solvating the ester group effectively.[7] | |

| Dichloromethane (DCM) | High | A versatile solvent with a moderate polarity that is effective at dissolving a wide range of organic compounds. Its ability to engage in dipole-dipole interactions makes it a good candidate for dissolving MF-Cin. | |

| Chloroform | High | Similar to DCM, chloroform is a good solvent for many organic compounds due to its polarity and ability to form weak hydrogen bonds. | |

| Tetrahydrofuran (THF) | High | As a cyclic ether, THF is a moderately polar solvent that is miscible with water and can dissolve a wide range of organic compounds.[8][9] Its ability to accept hydrogen bonds makes it a suitable solvent. | |

| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for a wide variety of organic compounds, including those with moderate to high polarity. | |

| Non-Polar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of MF-Cin through π-π stacking. However, the overall polarity difference will likely limit high solubility.[10] |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane will have weak interactions with the polar ester and fluoro groups of MF-Cin, leading to poor solubility.[11] |

Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The following section provides a detailed protocol for determining the solubility of this compound using the shake-flask method, a widely accepted and reliable technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental determination of solubility.

Figure 2: Factors influencing the solubility of a compound.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently limited, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. By understanding the interplay of polarity, hydrogen bonding, and molecular structure, researchers can make informed decisions on solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a clear and reliable method for obtaining precise quantitative solubility data, empowering scientists to advance their research and development efforts with a solid understanding of the physicochemical properties of this compound.

References

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Available at: [Link]

-

Quantitative Structure-Property Relationship → Area → Sustainability. Available at: [Link]

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

-

A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. PubMed. Available at: [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available at: [Link]

-

HANSEN SOLUBILITY PARAMETERS. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures (Journal Article). OSTI.GOV. Available at: [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. NIH. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Chemical Engineering and Industrial Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

Methyl Cinnamate | C10H10O2 | CID 637520. PubChem. Available at: [Link]

-

Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. Available at: [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]

-

Surface Energy - Hansen Solubility Parameters. Available at: [Link]

-

HSP Basics | Practical Solubility Science - Prof Steven Abbott. Available at: [Link]

-

Methyl acetate. Wikipedia. Available at: [Link]

-

Solvent Miscibility Table. Available at: [Link]

-

Tetrahydrofuran. Wikipedia. Available at: [Link]

-

Toluene | C6H5CH3 | CID 1140. PubChem. Available at: [Link]

-

tetrahydrofuran thf solvent: Topics by Science.gov. Available at: [Link]

-

Ethyl Acetate Solvent Properties. Available at: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

Solubility of PMMA in the solvents dichloromethane, ethyl acetate and... | Download Table. ResearchGate. Available at: [Link]

-

Benzene, 1-fluoro-4-methyl-. NIST WebBook. Available at: [Link]

-

2,2-Difluoro-4-methylhexane | C7H14F2 | CID 89172254. PubChem. Available at: [Link]

-

4-Methylcinnamyl alcohol | C10H12O | CID 5387482. PubChem. Available at: [Link]

-

Hexane, 2-methyl-4-methylene-. NIST WebBook. Available at: [Link]

- CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate. Google Patents.

-

Solubility of Polymethyl Methacrylate in Organic Solvents. ResearchGate. Available at: [Link]

-

Cas 3404-80-6,Hexane, 2-methyl-4-methylene-. lookchem. Available at: [Link]

-

1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946. PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Quantitative Structure-Property Relationship → Area → Sustainability [lifestyle.sustainability-directory.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. Tetrahydrofuran "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 10. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hexane, 2-methyl-4-methylene- [webbook.nist.gov]

A Technical Guide to the Biological Activity of Methyl 4-Fluorocinnamate Derivatives: From Synthesis to Therapeutic Potential

Abstract

Methyl 4-fluorocinnamate and its derivatives represent a compelling class of compounds in modern drug discovery, leveraging the unique properties of the cinnamate scaffold and the strategic incorporation of fluorine. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the diverse biological activities exhibited by these molecules. We explore the foundational role of the 4-fluoro substitution in modulating metabolic stability and target engagement. The guide delves into key therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, elucidating the underlying mechanisms of action. Detailed experimental protocols for core biological assays are provided, alongside a discussion of synthetic strategies and critical structure-activity relationships (SAR). This document serves as a comprehensive resource to accelerate the exploration and development of this compound derivatives as next-generation therapeutic agents.

Introduction: The Strategic Value of the 4-Fluorocinnamate Scaffold

Cinnamic acid and its derivatives are naturally occurring phenylpropanoids that have long been recognized for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The core structure, characterized by a benzene ring, an alkene double bond, and a carboxylic acid group, offers a versatile platform for chemical modification, enabling the synthesis of bioactive agents with enhanced efficacy.[2]

The "Fluorine Advantage" in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance the molecule's ability to cross cellular membranes.[1]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor but not a donor, altering the interaction profile of a molecule with its biological target.[3] This can lead to enhanced binding affinity and selectivity.

-

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.

The strategic placement of fluorine at the C-4 position of the phenyl ring in methyl cinnamate creates a key intermediate, this compound, which serves as a foundational building block for developing novel pharmaceuticals, agrochemicals, and advanced materials.[4]

Key Biological Activities & Mechanistic Insights

The unique chemical features of the this compound scaffold have led to the exploration of its derivatives across multiple therapeutic areas. The fluorine substitution often enhances the inherent biological activities of the parent cinnamate structure.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess significant anti-inflammatory properties.[1][5][6] This activity is often attributed to their ability to modulate key inflammatory pathways.

Mechanism of Action: A primary mechanism involves the inhibition of enzymes responsible for producing pro-inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5][7] By blocking these enzymes, the synthesis of prostaglandins and leukotrienes is reduced, leading to a decrease in inflammation, edema, and pain. The 4-fluoro substituent can enhance the binding of these derivatives to the active sites of COX and LOX enzymes, potentially leading to more potent and selective inhibition.

Signaling Pathway: COX/LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade.

Experimental Protocol: In Vitro COX-2 Inhibition Assay This protocol outlines a standard procedure for assessing the inhibitory activity of test compounds against the COX-2 enzyme.

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (pH 8.0).

-

Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).

-

Dissolve this compound derivatives and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions.

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 10 µL of COX-2 enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Incubate for 2 minutes at 25°C.

-

Measure the absorbance at 590 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

-

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Derivatives of cinnamic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia.[1][8][9]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. They can induce apoptosis (programmed cell death), cause cell cycle arrest (preventing cancer cells from dividing), and inhibit protein kinases that are crucial for tumor growth and survival.[10][11] The 4-fluoro-phenyl moiety can engage in specific hydrophobic and electronic interactions within the ATP-binding pocket of kinases, a mechanism exploited by many successful kinase inhibitors.[10]

Data Summary: Representative Cytotoxicity of Cinnamate & Coumarin Derivatives The following table summarizes the IC50 values for related compounds, demonstrating the potential for this structural class.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinoline | Compound 2i | BGC823 (Gastric) | 4.65 | [12] |

| 4-Anilinoquinoline | Compound 1f | HeLa (Cervical) | 10.18 | [12] |

| 4-Methylcoumarin | Compound 11 | MCF-7 (Breast) | 25.1 | [8] |

| 4-Methylcoumarin | Compound 11 | LS180 (Colon) | 25.2 | [8] |

| cis-Khellactone | Compound 3a | HEPG-2 (Liver) | 8.51 | [9] |

Experimental Workflow: Anticancer Screening

Caption: Workflow for Anticancer Drug Discovery.

Experimental Protocol: MTT Assay for Cell Viability This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture:

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivatives (dissolved in DMSO) and incubate for 72-96 hours.[12]

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

-

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Cinnamic acid derivatives have shown promise as both antibacterial and antifungal agents.[13][14]

Mechanism of Action: The antimicrobial action of these compounds can be varied. They are known to disrupt microbial cell membranes, inhibit essential enzymes, and prevent biofilm formation.[1] For instance, halogenated cinnamic acid esters have been shown to inhibit the fungal enzyme 14α-demethylase, which is critical for ergosterol biosynthesis and cell membrane integrity.[14][15] The increased lipophilicity from the ester group and the electronic properties of the 4-fluoro substituent can enhance passage through the microbial cell wall and improve binding to intracellular targets.[16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation:

-

Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in an appropriate broth medium overnight.

-

Dilute the culture to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Dilution:

-

Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours for bacteria or 48 hours for yeast.

-

-

MIC Determination:

-

The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Synthesis and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their specific chemical structure. Understanding these relationships is crucial for designing more potent and selective drug candidates.

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with a condensation reaction, such as the Knoevenagel-Doebner condensation, between 4-fluorobenzaldehyde and malonic acid.[7] The resulting 4-fluorocinnamic acid can then be esterified (e.g., Fischer esterification) to yield the methyl ester.[13] From this core structure, a diverse library of derivatives can be created by modifying the ester group into amides, hydrazones, or other functionalities to probe interactions with biological targets.[17]

Key SAR Insights

-

Role of the 4-Fluoro Group: As discussed, this group is critical for enhancing metabolic stability and modulating target binding.[3][18] Studies on related fluorinated compounds show that the degree and position of fluorination can dramatically alter inhibitory potency.[19]

-

Ester/Amide Modification: The nature of the group replacing the methyl ester significantly impacts activity. Increasing the alkyl chain length of the ester can increase lipophilicity and antibacterial activity, though bulky groups may introduce steric hindrance.[16] Replacing the ester with an amide can introduce new hydrogen bonding capabilities, potentially improving target affinity.

-

Substituents on the Phenyl Ring: While this guide focuses on the 4-fluoro derivative, the addition of other substituents (e.g., hydroxyl, methoxy groups) on the phenyl ring can further tune the electronic properties and biological activity of the molecule.[2]

SAR Logic Diagram

Caption: Key structural elements influencing biological activity.

Conclusion and Future Directions

This compound derivatives are a promising class of compounds with a broad spectrum of demonstrable biological activities. The strategic incorporation of a 4-fluoro substituent provides a distinct advantage, enhancing both the pharmacokinetic and pharmacodynamic properties of the cinnamate scaffold. The versatility of this core structure allows for extensive chemical modification, making it an ideal starting point for lead optimization campaigns in anti-inflammatory, anticancer, and antimicrobial drug discovery.

Future research should focus on synthesizing and screening larger, more diverse libraries of these derivatives to build more comprehensive SAR models. Elucidating specific molecular targets through techniques like proteomics and molecular docking will be crucial for mechanism-of-action studies. Ultimately, the continued exploration of this compound derivatives holds significant potential for the development of novel and effective therapies for a range of human diseases.

References

-

Title: Antiinflammatory Activity of Cinnamic Acid Esters Source: ResearchGate URL: [Link]

-

Title: Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery Source: Acta Biomaterialia URL: [Link]

-

Title: Antiinflammatory Activity of Cinnamic Acid Esters Source: MDPI URL: [Link]

-

Title: Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters Source: Bentham Science URL: [Link]

-

Title: Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: Preprints.org URL: [Link]

-

Title: Cinnamic Acid Derivatives and Their Biological Efficacy Source: Molecules (MDPI) URL: [Link]

-

Title: Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria Source: Molecules (MDPI) URL: [Link]

-

Title: Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation Source: ACS Chemical Biology URL: [Link]

-

Title: Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors Source: Pharmaceuticals (MDPI) URL: [Link]

-

Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study Source: Antibiotics (MDPI) URL: [Link]

-

Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: Molecules (MDPI) URL: [Link]

-

Title: New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis Source: Chemistry & Biodiversity URL: [Link]

-

Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives Source: Bioinorganic Chemistry and Applications URL: [Link]

-

Title: Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives Source: PubMed URL: [Link]

-

Title: Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents Source: Pharmaceutical Biology URL: [Link]

-

Title: Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives Source: PubMed URL: [Link]

-

Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation Source: Chemistry URL: [Link]

-

Title: Neuroprotective and cognition-enhancing properties of MK-801 flexible analogs. Structure-activity relationships Source: PubMed URL: [Link]

-

Title: Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives Source: Molecules (MDPI) URL: [Link]

-

Title: Profound methyl effects in drug discovery and a call for new C-H methylation reactions Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model Source: Nutrients (MDPI) URL: [Link]

-

Title: Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities Source: Molecules (MDPI) URL: [Link]

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]

- 17. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 4-Fluorocinnamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

Methyl 4-fluorocinnamate, a halogenated derivative of the naturally occurring cinnamic acid scaffold, is emerging as a valuable and versatile building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the para-position of the phenyl ring, coupled with the methyl ester functionality, imparts unique physicochemical properties that can be exploited for the rational design of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a generic overview to a detailed analysis of its role in the synthesis of bioactive molecules. We will delve into its potential in the development of anticancer, anti-inflammatory, and enzyme-inhibiting compounds, underpinned by mechanistic insights, detailed experimental protocols, and a critical evaluation of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.

Introduction: The Rationale for Fluorination and Methylation in Cinnamate Scaffolds

Cinnamic acid and its derivatives have long been recognized for their broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] The core cinnamate structure provides a robust and readily modifiable scaffold for medicinal chemists. The true potential of this scaffold, however, is often unlocked through strategic functionalization. The focus of this guide, this compound, exemplifies two powerful strategies in modern drug design: fluorination and methylation.

The Fluorine Advantage: The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing pKa and hydrogen bonding capabilities. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5]

The "Magic Methyl" Effect: The methyl group, while seemingly simple, can have a dramatic impact on a molecule's biological activity, an effect often referred to as the "magic methyl" effect.[6][7][8] It can enhance binding to a target protein through favorable van der Waals interactions or by displacing water molecules from a hydrophobic pocket. Additionally, methylation can influence the conformation of a molecule, locking it into a more bioactive shape.

This compound, therefore, is not merely another cinnamate derivative but a carefully orchestrated combination of functionalities designed to enhance its potential as a precursor for drug discovery.

Potential Therapeutic Applications of this compound

The unique structural features of this compound make it an attractive starting point for the synthesis of a variety of therapeutic agents. Below, we explore its potential in several key areas of medicinal chemistry.

Anticancer Drug Discovery: A Scaffold for Cytotoxic Agents

The cinnamide moiety is a recurring motif in a number of potent anticancer agents.[2][9] The 4-fluorophenyl group, in particular, is a key component of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2] This suggests that derivatives of this compound could be promising candidates for the development of new anticancer drugs.

Hypothesized Mechanism of Action: While the precise mechanism would depend on the final structure of the derivative, one plausible pathway for cinnamide-based anticancer agents is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][7] Many cytotoxic drugs exert their effects by disrupting the normal cell cycle, preventing cancer cells from proliferating.

Logical Workflow for Anticancer Drug Discovery from this compound

Caption: Workflow for developing anticancer agents from this compound.

Anti-inflammatory Agents: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid derivatives have demonstrated anti-inflammatory properties, and the unique electronic and steric features of this compound could be harnessed to develop more potent and selective anti-inflammatory drugs.[10][11][12]

Potential Mechanism of Action: The anti-inflammatory effects of cinnamate derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.[12] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][12] By inhibiting the activation of NF-κB, derivatives of this compound could potentially reduce the production of these inflammatory mediators.

Signaling Pathway for Cinnamate-Mediated Anti-inflammatory Action

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative.

Enzyme Inhibition: A Strategy for Targeted Drug Design

The cinnamate scaffold can be tailored to fit into the active sites of various enzymes, making it a promising starting point for the development of enzyme inhibitors. The fluorine and methyl groups of this compound can play crucial roles in enhancing binding affinity and selectivity.

Potential Targets and Mechanisms:

-

Carbonic Anhydrases (CAs): Some fluorinated compounds have shown potent inhibition of CAs, enzymes involved in various physiological processes. The fluorine atom can participate in favorable interactions within the enzyme's active site.[13]

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. The aromatic ring and ester functionality of this compound could be modified to interact with the active site of these enzymes.[13]

-

Kinases: Kinases are crucial regulators of cell signaling and are major targets in cancer therapy. The 4-fluorophenyl moiety is a known pharmacophore in some kinase inhibitors.[14]

The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.[15]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of bioactive derivatives from this compound and for their subsequent biological evaluation.

Synthesis of Cinnamide Derivatives

The following protocol describes a general method for the synthesis of cinnamides from this compound, which can be adapted for a variety of amines to create a library of compounds for screening.[1][16]

Protocol: Enzymatic Synthesis of N-Substituted-4-fluorocinnamamides

-

Materials:

-

This compound

-

Substituted amine (e.g., phenylethylamine)

-

Immobilized lipase (e.g., Lipozyme® TL IM)

-

Solvent (e.g., tert-butyl methyl ether)

-